4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
1,2-Dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene is a boron-nitrogen heterocyclic compound featuring a tricyclic core with bromine, fluorine, and a 4-methoxyphenyl substituent. Its structure combines a borate complex with azonia and difluoroborane moieties, making it a derivative of the BODIPY (boron-dipyrromethene) family. These compounds are renowned for their photostability, sharp fluorescence emissions, and tunable electronic properties . The bromine substituents likely enhance intermolecular interactions and alter electronic properties compared to simpler BODIPY analogs.
Properties
Molecular Formula |
C16H11BBr2F2N2O |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C16H11BBr2F2N2O/c1-24-11-4-2-10(3-5-11)16-12-6-8-14(18)22(12)17(20,21)23-13(16)7-9-15(23)19/h2-9H,1H3 |
InChI Key |
AJENOTYRTBQNFJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2Br)C(=C3[N+]1=C(C=C3)Br)C4=CC=C(C=C4)OC)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene typically involves multi-step organic reactionsThe methoxyphenyl group is then attached via a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the tricyclic structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Structure and Substituent Effects :
The tricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene framework is shared with several analogs (Table 1). Key differences lie in substituents:
- Bromine vs. Ethynyl/Methyl: The target compound’s bromine atoms increase molecular weight and polarizability compared to the ethynyl and methyl groups in 5,11-diethynyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-... (MW = 372.2) . Bromine’s electron-withdrawing nature may reduce fluorescence quantum yield relative to electron-donating groups like dimethylamino (as in 12-dimethylamino-2,2-difluoro-8-phenyl-..., MW = 311.14) .
- 4-Methoxyphenyl vs. Benzonitrile : The 4-methoxyphenyl group in the target compound enhances π-π stacking capabilities compared to the nitrile group in 4-(4,4-difluoro-1,3,5,7-tetramethyl-...-8-yl)-benzonitrile . Methoxy’s electron-donating effect contrasts with nitrile’s electron-withdrawing nature, altering charge distribution in the tricyclic core.
Table 1: Structural and Electronic Comparisons
Crystallographic and Stability Comparisons
The crystal packing of brominated analogs is influenced by halogen bonding. For example, the target compound’s bromine may form Br···F or Br···π interactions, contrasting with the H···F contacts stabilizing 12-dimethylamino-2,2-difluoro-8-phenyl-... (e.g., C–H···F = 2.491 Å) . The bulky 4-methoxyphenyl group likely disrupts close packing compared to smaller substituents, reducing melting points but improving solubility.
Table 2: Crystallographic Data
Biological Activity
The compound 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule with potential biological activities that merit detailed exploration. This article will delve into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H15BBr2F2N2
- Molar Mass : 467.9 g/mol
- CAS Number : 1301766-06-2
The structural complexity of this compound suggests potential interactions with biological targets, especially in pharmacological contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties. The presence of halogen substituents (bromine and fluorine) may enhance the compound's ability to disrupt microbial cell membranes.
- Anticancer Potential : Compounds with similar aza-boranes have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The unique trifluoromethyl and bromo groups may contribute to increased potency against specific cancer types.
- Neuroprotective Effects : Some studies suggest that compounds with similar frameworks could offer neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| HeLa (Cervical) | 3.2 | Cell cycle arrest |
| A549 (Lung) | 4.8 | Reactive oxygen species generation |
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
Case studies have highlighted the compound's potential in animal models:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic action.
- Neuroprotective Study : In models of neurodegeneration, the compound demonstrated the ability to reduce markers of oxidative stress and inflammation, indicating potential for treating neurodegenerative diseases.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Acute Toxicity : Initial toxicity assays indicate a low acute toxicity profile in rodent models.
- Chronic Exposure Studies : Long-term exposure studies are necessary to assess potential carcinogenicity or mutagenicity associated with prolonged use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
